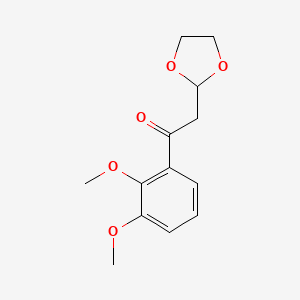

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a ketone derivative featuring a dimethoxy-substituted phenyl ring and a 1,3-dioxolane moiety. This compound is structurally characterized by its acetyl group linked to a 2,3-dimethoxyphenyl group and a dioxolane ring, which confers unique electronic and steric properties. It has been listed as a research chemical by CymitQuimica, though commercial availability is currently discontinued .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-15-11-5-3-4-9(13(11)16-2)10(14)8-12-17-6-7-18-12/h3-5,12H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIVRHHFNMROCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301201757 | |

| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-66-7 | |

| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301201757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Formation of the Phenyl Ring Substituents: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reaction with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

Formation of the Ethanone Moiety: The intermediate product is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups may participate in hydrogen bonding or van der Waals interactions with biological macromolecules, influencing their function. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues differ in substituent patterns on the phenyl ring or modifications to the dioxolane moiety.

Key Trends and Findings

Substituent Effects on Physical State: Chlorine substituents (e.g., 7a–7c) increase molecular polarity, leading to solid or semi-solid states, whereas methoxy or methyl groups (e.g., 2,3-dimethoxy or 2,6-dimethyl derivatives) may reduce crystallinity, resulting in liquids or low-melting solids . Hydroxy substituents (e.g., in ) enhance hydrogen-bonding capacity, raising melting points (e.g., 78–80°C) compared to non-hydroxy analogues .

Synthetic Yields :

- Halogenated derivatives (7a–7c) show high yields (84–100%) under nucleophilic substitution conditions, suggesting robust synthetic routes for chloro-substituted analogues .

Dioxolane Stability :

- Compounds with 1,3-dioxolane groups are prone to acid-catalyzed hydrolysis. For example, 7a undergoes deacetalization with HCl to yield carboxylic acid derivatives (e.g., 8a in ), highlighting the dioxolane’s role as a protecting group .

Spectroscopic Data: Hydroxyacetophenone derivatives () are characterized by distinct IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR signals (dioxolane protons at δ 4.8–5.2 ppm) .

Biological Activity

1-(2,3-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 222.24 g/mol. It features a dioxolane ring and methoxy groups that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of methoxy groups is known to enhance the antioxidant properties of phenolic compounds. Studies suggest that this compound can scavenge free radicals effectively, potentially reducing oxidative stress in cells .

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against certain bacterial strains. This suggests its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is attributed to the ability of the methoxy groups to donate electrons, thereby neutralizing ROS and preventing cellular damage .

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antioxidant activity in vitro with an IC50 value lower than common antioxidants like ascorbic acid. |

| Study B | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potential for therapeutic use. |

| Study C | Reported anti-inflammatory effects in animal models, with reduced levels of TNF-alpha and IL-6 after treatment with the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.